N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide
Übersicht
Beschreibung
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity among athletes and bodybuilders due to its purported ability to enhance physical performance.
Wirkmechanismus
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved energy metabolism. Additionally, N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to increase the expression of genes involved in mitochondrial biogenesis and muscle fiber type switching, leading to enhanced physical performance.
Biochemical and Physiological Effects
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and stamina in animal models, leading to improved physical performance. Additionally, it has been shown to reduce inflammation and oxidative stress, leading to improved cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has several advantages for lab experiments. It is easy to administer and has a relatively long half-life, making it suitable for long-term studies. Additionally, it has been extensively studied, and its effects are well-characterized. However, like any experimental drug, it has limitations. Its effects may vary depending on the species and strain of animal used, and its safety and efficacy in humans are still under investigation.
Zukünftige Richtungen
There are several future directions for the study of N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide. One area of interest is its potential to treat metabolic and cardiovascular diseases, including atherosclerosis and heart failure. Additionally, its effects on muscle fiber type switching and mitochondrial biogenesis make it a promising candidate for the treatment of muscle wasting disorders. Finally, its ability to enhance physical performance makes it a potential target for the development of performance-enhancing drugs. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. Additionally, it has been investigated for its potential to treat cardiovascular diseases, including atherosclerosis and heart failure.
Eigenschaften
IUPAC Name |
N'-(1-phenylethyl)-N-(4-propoxyphenyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-13-24-17-11-9-16(10-12-17)21-19(23)18(22)20-14(2)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGXZFVZCMEVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.